What are the properties of N-Boc-Pyrrolidin-2-(R)-ylboronic acid?
What are the properties of N-Boc-Pyrrolidin-2-(R)-ylboronic acid?
An In-Depth Technical Guide to N-Boc-Pyrrolidin-2-(R)-ylboronic acid
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of N-Boc-Pyrrolidin-2-(R)-ylboronic acid, a key building block for researchers, scientists, and professionals in drug development.
Introduction
N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a chiral organoboron compound widely utilized as a versatile intermediate in modern organic synthesis.[1] Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds and FDA-approved drugs, making it highly valuable in medicinal chemistry.[2][3] The presence of a reactive boronic acid group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its strategic use in complex molecule synthesis.[1]
The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, specifically for the synthesis of α-arylated pyrrolidine derivatives.[1] These structures are integral to the development of novel enzyme inhibitors, receptor modulators, and other therapeutic agents.[1] The Boc group ensures the stability of the amine during reactions and can be easily removed under mild acidic conditions for subsequent functionalization, making it ideal for multi-step synthetic routes in drug discovery programs.[1]
Chemical and Physical Properties
The physical and chemical properties of N-Boc-Pyrrolidin-2-(R)-ylboronic acid are summarized below. Proper storage is critical to maintain its stability; it should be stored under an inert atmosphere at temperatures between -20°C and 8°C.[4]
| Property | Value | Reference(s) |
| CAS Number | 149716-78-9 (for R-enantiomer) | [5] |
| Molecular Formula | C₉H₁₈BNO₄ | |
| Molecular Weight | 215.06 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 101-102 °C | [6] |
| Boiling Point | 349.2 °C at 760 mmHg (Predicted) | [4] |
| Purity | ≥95% - 97% | [1][4] |
| Storage Temperature | -20°C to 8°C, Sealed in dry, Inert atmosphere | [5] |
Spectroscopic Data
While commercial suppliers confirm the structure via ¹H NMR, specific, detailed spectral data is not consistently available in public literature. The table below provides general expectations for its spectroscopic signature.
| Technique | Data | Reference(s) |
| ¹H NMR | Confirms to structure. Expected signals would include a singlet for the Boc group (~1.4 ppm), and multiplets for the pyrrolidine ring protons. | [1] |
| ¹³C NMR | Expected signals would include those for the Boc carbonyl, the quaternary Boc carbon, and the four distinct carbons of the pyrrolidine ring. | |
| LC-MS | Available from some suppliers upon request. | [5] |
Core Applications and Reactivity
The utility of N-Boc-Pyrrolidin-2-(R)-ylboronic acid stems from the combined reactivity of its functional groups.
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application, used to create C(sp³)–C(sp²) bonds. The reaction couples the pyrrolidine ring with various aryl or heteroaryl halides.[1] This transformation is a cornerstone in pharmaceutical research for building molecular complexity. Despite its utility, the coupling of C(sp³) boronates can be challenging and may require specific catalysts and conditions to achieve high yields and avoid side reactions like β-hydride elimination.
-
Chiral Building Block: The defined (R)-stereochemistry makes it a valuable chiral precursor for the stereoselective synthesis of complex targets, where the pyrrolidine moiety can influence target binding and pharmacokinetic properties.[1][3]
-
Boc Protection/Deprotection: The Boc group is a stable protecting group that is orthogonal to the conditions of many coupling reactions.[1] It can be selectively removed under acidic conditions, revealing a secondary amine that can be further functionalized, allowing for the stepwise construction of peptides or other complex scaffolds.[1]
Experimental Protocols
Synthesis of N-Boc-Pyrrolidin-2-(R)-ylboronic acid
The synthesis is typically achieved via asymmetric deprotonation of N-Boc-pyrrolidine followed by borylation. The following is a representative protocol adapted from literature procedures on asymmetric lithiation-trapping.
Reaction Scheme: N-Boc-pyrrolidine → (1. s-BuLi, (+)-sparteine; 2. B(OR)₃; 3. H₃O⁺) → N-Boc-Pyrrolidin-2-(R)-ylboronic acid
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine (chiral ligand)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Triisopropyl borate (B(O-iPr)₃)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Dry ice/acetone bath
Procedure:
-
Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a temperature probe, a rubber septum, and a nitrogen/argon inlet is prepared.
-
Initial Charge: The flask is charged with anhydrous MTBE, N-Boc-pyrrolidine (1.0 equiv), and (+)-sparteine (1.2 equiv).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: s-BuLi (1.3 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature is maintained below -65 °C. The solution typically turns orange-red. The mixture is stirred at -78 °C for 3-4 hours to ensure complete formation of the lithiated intermediate.
-
Borylation: Triisopropyl borate (1.5 equiv) is added dropwise at -78 °C. The reaction is stirred for an additional 2 hours at this temperature, then allowed to slowly warm to room temperature overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to afford the pure N-Boc-Pyrrolidin-2-(R)-ylboronic acid.
Representative Suzuki-Miyaura Cross-Coupling Protocol
The following is a general, representative protocol for the Suzuki-Miyaura coupling of a C(sp³) boronic acid with an aryl bromide. Note: Conditions such as the choice of palladium catalyst, ligand, base, and solvent are critical and often require optimization for specific substrates.
Reaction Scheme: N-Boc-Pyrrolidin-2-(R)-ylboronic acid + Ar-Br → (Pd catalyst, base) → N-Boc-2-(R)-Aryl-pyrrolidine
Materials:
-
N-Boc-Pyrrolidin-2-(R)-ylboronic acid (1.2 equiv)
-
Aryl bromide (Ar-Br) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (2-5 mol%)
-
SPhos or XPhos (ligand, 4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: A Schlenk tube or pressure vessel is charged with a magnetic stir bar, the aryl bromide (1.0 equiv), N-Boc-Pyrrolidin-2-(R)-ylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Premixing (Optional but Recommended): In a separate vial, the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) are mixed in a small amount of the reaction solvent under an inert atmosphere.
-
Inerting: The reaction vessel is sealed, evacuated, and backfilled with nitrogen or argon. This cycle is repeated three times.
-
Addition of Reagents: Anhydrous solvent (e.g., toluene) and degassed water (e.g., 10:1 solvent:water ratio) are added via syringe, followed by the catalyst/ligand mixture.
-
Reaction: The vessel is sealed tightly and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Cooling and Workup: Once the reaction is complete, it is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues.
-
Extraction: The filtrate is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc-2-(R)-aryl-pyrrolidine.
Mandatory Visualizations
The following diagrams illustrate the key chemical processes involving N-Boc-Pyrrolidin-2-(R)-ylboronic acid.
Caption: Synthesis of N-Boc-Pyrrolidin-2-(R)-ylboronic acid.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Safety Information
This compound should be handled by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
| Hazard Statement Code | Description | Reference(s) |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Conclusion
N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a high-value chiral reagent in synthetic and medicinal chemistry. Its utility in constructing C(sp³)–C(sp²) bonds via the Suzuki-Miyaura reaction provides a direct route to α-arylated pyrrolidines, which are privileged structures in drug discovery. The combination of a reactive boronic acid, a stable protecting group, and a chiral scaffold ensures its continued importance as a building block for creating novel and complex bioactive molecules. While its application in cross-coupling reactions can require careful optimization, the potential rewards in accessing novel chemical space make it an indispensable tool for the modern synthetic chemist.
References
- 1. 1-(tert-butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid - 149682-75-7 - Structure, Synthesis, Properties [organoborons.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-N-Boc-Pyrrolidin-2-ylboronic acid | 149682-75-7 [sigmaaldrich.com]
- 4. 149682-75-7|1-N-Boc-Pyrrolidin-2-ylboronic acid|BLD Pharm [bldpharm.com]
- 5. youtube.com [youtube.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
